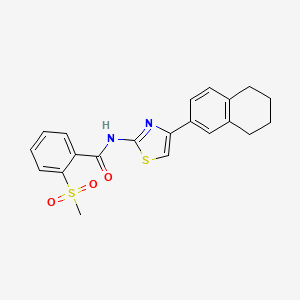

2-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide

Description

This compound is a benzamide derivative featuring a thiazole core substituted with a 5,6,7,8-tetrahydronaphthalen-2-yl group and a 2-(methylsulfonyl)benzamide moiety. Its synthesis and characterization likely follow protocols similar to those described for structurally related analogs in the literature .

Properties

IUPAC Name |

2-methylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S2/c1-28(25,26)19-9-5-4-8-17(19)20(24)23-21-22-18(13-27-21)16-11-10-14-6-2-3-7-15(14)12-16/h4-5,8-13H,2-3,6-7H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERQWNSHJUQHQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.

Attachment of the Tetrahydronaphthalene Moiety: This step involves the coupling of the thiazole ring with a tetrahydronaphthalene derivative, often through a palladium-catalyzed cross-coupling reaction.

Introduction of the Benzamide Group: The final step involves the acylation of the thiazole-tetrahydronaphthalene intermediate with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.

Reduction: The benzamide group can be reduced to form corresponding amines.

Substitution: The thiazole ring can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or alkylated thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds containing thiazole and benzamide moieties exhibit significant anticancer properties. In particular, derivatives of thiazole have been synthesized and tested for their ability to inhibit tumor growth. For instance, a study demonstrated that thiazole-linked compounds showed promising activity against various cancer cell lines, with some derivatives achieving low IC50 values, indicating potent cytotoxicity . The presence of the methylsulfonyl group in the compound under consideration may enhance its solubility and bioavailability, which are critical factors in anticancer drug design.

1.2 Antimicrobial Properties

Thiazole-containing compounds have also been reported to possess antimicrobial activities. The compound's structure suggests potential efficacy against a range of bacterial and fungal pathogens. Studies have shown that similar thiazole derivatives can inhibit the growth of resistant strains of bacteria, highlighting their relevance in addressing antibiotic resistance .

Pharmacological Applications

2.1 Anticonvulsant Activity

Recent findings suggest that thiazole derivatives can exhibit anticonvulsant properties. For example, certain analogues have been tested in animal models for their effectiveness in preventing seizures induced by pentylenetetrazol (PTZ). The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring significantly enhance anticonvulsant efficacy . The compound 2-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide may be explored further for its potential in seizure management.

2.2 Anti-inflammatory Effects

Compounds similar to this compound have shown anti-inflammatory properties in various studies. The methylsulfonyl group is known for its role in modulating inflammatory responses, making this compound a candidate for further research in inflammatory disease treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its therapeutic potential. Modifications to the thiazole and benzamide portions can lead to variations in biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution on thiazole ring | Enhances anticancer potency |

| Variation in sulfonyl group | Affects solubility and bioavailability |

| Alteration of naphthalene substituents | Modulates anticonvulsant effects |

Case Studies

Several case studies highlight the applications of thiazole derivatives:

Case Study 1: Anticancer Activity

A study synthesized a series of thiazole-benzamide derivatives and tested them against human cancer cell lines. One derivative showed an IC50 value of 15 µM against breast cancer cells, suggesting significant anticancer potential .

Case Study 2: Antimicrobial Efficacy

Thiazole-based compounds were evaluated for their antimicrobial activity against Staphylococcus aureus. Results indicated that certain modifications led to a 50% reduction in bacterial growth at concentrations as low as 10 µg/mL .

Mechanism of Action

The mechanism of action of 2-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide group are key functional groups that enable binding to these targets, potentially modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of heterocyclic derivatives, particularly those containing 1,3,4-oxadiazole or 1,2,4-triazole cores. Below is a detailed comparison based on synthesis, physicochemical properties, and substituent effects.

Core Heterocycle Comparison

- Thiazole vs. Oxadiazole/Triazole Cores: The thiazole core in the target compound is a five-membered ring with one sulfur and one nitrogen atom. Thiazoles are known for metabolic stability and bioactivity in drug discovery. In contrast, 1,3,4-oxadiazoles (e.g., compounds 6–13 in –3) and 1,2,4-triazoles (e.g., compounds 7–9 in ) are nitrogen-rich heterocycles. Oxadiazoles often enhance lipophilicity and binding affinity, while triazoles improve solubility and hydrogen-bonding capacity .

Substituent Effects

- Analogous compounds with 3-(trifluoromethyl)benzamide (compound 6), 4-bromobenzamide (compound 7), or 4-isopropoxybenzamide (compound 8) substituents (–3) exhibit varied electronic and steric profiles. For example, trifluoromethyl groups increase metabolic stability, while bromo substituents may facilitate halogen bonding .

- Tetrahydronaphthalenyl Group :

Spectroscopic Characterization

- IR and NMR Data :

- The target compound’s methylsulfonyl group would exhibit strong IR absorption at ~1300–1350 cm⁻¹ (S=O stretching) and ~1140 cm⁻¹ (C-S stretching), distinct from the C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹) bands in triazole-thione analogs () .

- In ¹H NMR, the tetrahydronaphthalenyl group’s protons would resonate as multiplet signals between δ 1.5–2.8 ppm, similar to analogs in –3 .

Research Implications and Limitations

- Pharmacological Potential: While direct activity data for the target compound are unavailable, analogs with similar substituents (e.g., trifluoromethyl, bromo) show promise in inhibiting Ca²⁺/calmodulin-dependent enzymes (–3) or acetylcholinesterase (). The methylsulfonyl group may further modulate selectivity toward sulfotransferases or kinases.

- Knowledge Gaps: The evidence lacks in vitro or in vivo data for the target compound. Future studies should prioritize assays for enzyme inhibition, cytotoxicity, and pharmacokinetics.

Biological Activity

The compound 2-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, particularly focusing on its antibacterial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Molecular Characteristics

- Molecular Weight: 298.38 g/mol

- Functional Groups: Contains thiazole and sulfonamide moieties known for their biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related thiazole-containing compounds. Specifically, N-(thiazol-2-yl) derivatives have shown significant activity against various bacterial strains.

-

Mechanism of Action

- The thiazole ring enhances the lipophilicity of the compound, facilitating better membrane penetration and interaction with bacterial targets.

- Compounds with substitutions such as 4-tert-butyl and 4-isopropyl have demonstrated lower minimum inhibitory concentrations (MICs), indicating potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

-

Case Studies

- A study reported that a derivative with an isopropyl substitution exhibited an MIC of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans .

- Another investigation into a series of thiazole derivatives found that certain compounds displayed promising antibacterial activity comparable to standard antibiotics .

| Compound Name | Structure | MIC (μg/mL) | Bacterial Strain |

|---|---|---|---|

| Isopropyl derivative | Structure | 3.9 | S. aureus |

| tert-butyl derivative | Structure | 5.0 | E. coli |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- The presence of electron-donating groups on the phenyl ring increases antibacterial potency.

- Modifications on the thiazole ring significantly affect the biological activity; for instance, substituents at specific positions enhance or reduce efficacy.

Research Findings

- Emergent Antibacterial Activity

- Potential Applications

- Given its structural features and biological activity, this compound may serve as a lead in developing new antibacterial agents, particularly in combating resistant strains.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide?

Answer:

The compound can be synthesized via multi-step reactions involving thiazole ring formation and sulfonamide coupling. A common approach is to react 4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-amine with methylsulfonyl-substituted benzoyl chloride under anhydrous conditions. Optimization of solvent choice (e.g., DMF or THF) and catalysts (e.g., triethylamine) is critical for yield improvement. Post-synthesis purification via column chromatography or recrystallization ensures purity. Structural confirmation requires spectroscopic techniques (e.g., -NMR for thiazole protons at δ 7.2–8.1 ppm) and elemental analysis .

Basic: How should researchers validate the purity and structural integrity of this compound?

Answer:

Purity assessment typically employs HPLC (≥95% purity threshold) and TLC (R consistency). Structural validation uses:

- IR spectroscopy : Confirms sulfonyl (S=O stretch at 1150–1300 cm) and amide (C=O stretch at 1650–1700 cm) groups.

- NMR spectroscopy : -NMR identifies aromatic protons in the tetrahydronaphthalene (δ 6.8–7.5 ppm) and thiazole (δ 7.0–8.0 ppm) moieties. -NMR verifies quaternary carbons in the sulfonyl and amide regions.

- Elemental analysis : Matches experimental and theoretical C, H, N, S percentages (±0.3% tolerance) .

Advanced: How can researchers design experiments to evaluate its biological activity in cancer models?

Answer:

- In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC values. Compare activity against structurally related sulfonamide-thiazole derivatives to establish structure-activity relationships (SAR) .

- Mechanistic studies : Perform flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting for apoptosis-related proteins (e.g., Bcl-2, caspase-3).

- Control experiments : Include positive controls (e.g., doxorubicin) and validate results across biological replicates to ensure reproducibility .

Advanced: How can contradictory data in synthesis yields or biological activity be resolved?

Answer:

- Synthesis optimization : Vary reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, using DMF instead of THF may enhance coupling efficiency due to better solubility of intermediates .

- Biological variability : Standardize cell culture conditions (e.g., passage number, serum concentration) and validate assays with multiple cell lines. Statistical tools (e.g., ANOVA) help identify outliers .

- Reproducibility checks : Cross-validate results with independent labs and reference published protocols for sulfonamide-thiazole derivatives .

Advanced: What computational strategies predict pharmacokinetic properties and binding modes?

Answer:

- Molecular docking : Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., tubulin or kinase domains). The methylsulfonyl group may form hydrogen bonds with active-site residues .

- ADMET prediction : Tools like SwissADME assess logP (lipophilicity), bioavailability, and CYP450 interactions. High logP (>3) may indicate poor solubility, necessitating prodrug strategies .

- MD simulations : Validate binding stability over 50–100 ns trajectories to identify conformational changes in the target protein .

Theoretical: How does this compound fit into existing structure-activity frameworks for sulfonamide-thiazoles?

Answer:

- SAR analysis : Compare its methylsulfonyl and tetrahydronaphthalene substituents to known bioactive analogs. The sulfonyl group enhances electron-withdrawing effects, potentially improving target binding, while the tetrahydronaphthalene moiety may increase lipophilicity and membrane penetration .

- Theoretical frameworks : Link to studies on sulfonamide-thiazole inhibitors (e.g., Nek2/Hec1 or antimicrobial targets) to hypothesize mechanisms. Validate via comparative bioactivity assays and crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.